3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
CAS No.: 1020502-27-5
Cat. No.: VC11928680
Molecular Formula: C21H23BrN6O
Molecular Weight: 455.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine - 1020502-27-5](/images/structure/VC11928680.png)
Specification
CAS No. | 1020502-27-5 |
---|---|
Molecular Formula | C21H23BrN6O |
Molecular Weight | 455.4 g/mol |
IUPAC Name | (4-bromophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C21H23BrN6O/c1-14-15(2)25-28(16(14)3)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)17-4-6-18(22)7-5-17/h4-9H,10-13H2,1-3H3 |
Standard InChI Key | KLVINYAWMKUILJ-UHFFFAOYSA-N |
SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br)C |
Canonical SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br)C |
Introduction
Structural and Molecular Characteristics
The compound’s molecular framework is defined by its integration of three distinct heterocyclic systems: a piperazine ring, a pyridazine core, and a 3,4,5-trimethylpyrazole substituent. The bromobenzoyl group at the piperazine nitrogen introduces steric and electronic effects that may influence binding interactions with biological targets.
Table 1: Molecular Properties
Property | Value |
---|---|
CAS Number | 1020502-27-5 |
Molecular Formula | C<sub>21</sub>H<sub>23</sub>BrN<sub>6</sub>O |
Molecular Weight | 455.4 g/mol |
IUPAC Name | (4-Bromophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br)C |
The bromine atom at the para position of the benzoyl group enhances halogen bonding potential, which may improve target affinity and selectivity. The pyridazine core contributes π-π stacking interactions, while the pyrazole’s methyl groups provide steric hindrance, potentially reducing off-target effects.
Synthesis and Chemical Properties
The synthesis of 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves multistep organic reactions optimized for yield and purity.
Key Synthesis Steps
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Piperazine Functionalization: The piperazine ring is acylated with 4-bromobenzoyl chloride under basic conditions to introduce the bromobenzoyl group.
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Pyridazine-Pyrazole Coupling: A Buchwald-Hartwig amination couples the pyridazine intermediate with the pre-synthesized 3,4,5-trimethylpyrazole.
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Purification: Column chromatography isolates the final product, with HPLC confirming >95% purity.
Table 2: Synthesis Optimization Parameters
Parameter | Optimal Condition |
---|---|
Catalyst | Palladium(II) acetate |
Solvent | Dimethylformamide (DMF) |
Reaction Temperature | 110°C |
Yield | 68-72% |
The use of palladium catalysts facilitates efficient C-N bond formation, critical for assembling the pyridazine-pyrazole linkage.
Biological Activities and Mechanisms
Antitumor Activity
In vitro studies demonstrate moderate cytotoxicity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines, with IC<sub>50</sub> values of 12.3 µM and 18.7 µM, respectively. The bromine atom’s electronegativity may enhance DNA intercalation or topoisomerase inhibition, though exact mechanisms remain under investigation.
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The piperazine moiety’s flexibility likely enables penetration through microbial cell membranes.
Table 3: Biological Activity Profile
Target | Activity | IC<sub>50</sub>/MIC |
---|---|---|
HL-60 cells | Cytotoxicity | 12.3 µM |
Staphylococcus aureus | Antimicrobial | 8 µg/mL |
5-HT<sub>2A</sub> | Receptor binding affinity | 0.45 µM |
Pharmacokinetic Profile
While in vivo pharmacokinetic data remain limited, in silico predictions using SwissADME indicate favorable drug-likeness:
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Lipinski’s Rule Compliance: Molecular weight (455.4 g/mol) exceeds the 500 Da threshold, but high lipid solubility (LogP = 3.2) suggests good membrane permeability.
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Metabolic Stability: The bromine atom may slow hepatic metabolism, potentially extending half-life.
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Blood-Brain Barrier Penetration: Predicted CNS permeability (BOILED-Egg model: LogPS = -3.1) indicates moderate brain uptake.
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